molecular formula C9H4Cl3N B1580783 4,5,7-Trichloroquinoline CAS No. 23834-01-7

4,5,7-Trichloroquinoline

Cat. No. B1580783
CAS RN: 23834-01-7
M. Wt: 232.5 g/mol
InChI Key: WWFMSYKATMDLJP-UHFFFAOYSA-N
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Description

4,5,7-Trichloroquinoline is a heterocyclic compound . It has a molecular formula of C9H4Cl3N and a molecular weight of 232.5 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 4,5,7-Trichloroquinoline consists of a quinoline ring substituted with three chlorine atoms . The InChI key is WWFMSYKATMDLJP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4,5,7-Trichloroquinoline is a solid at room temperature . It has a molecular weight of 232.49 .

Scientific Research Applications

Antimalarial and Anticancer Properties
Chloroquine (CQ) and its derivatives, including those based on the 4,5,7-trichloroquinoline scaffold, have been extensively studied for their antimalarial properties since World War II. Despite the emergence of CQ-resistant strains of Plasmodium falciparum, research has pivoted towards repurposing these compounds for other therapeutic applications, notably in oncology. Several novel compounds based on the 4-aminoquinoline scaffold, closely related to 4,5,7-trichloroquinoline, have demonstrated potential in managing various infectious and noninfectious diseases. Their biochemical properties have been repurposed for applications in cancer therapy, particularly as synergistic partners in combination chemotherapy due to their ability to sensitize tumor cells to cell-killing effects by ionizing radiation and chemotherapeutic agents (Njaria, Okombo, Njuguna, & Chibale, 2015). Additionally, chloroquine and its analogs have been shown to sensitize breast cancer cells to chemotherapy independent of autophagy, suggesting their potential in cancer treatment beyond their traditional use (Maycotte, Aryal, Cummings, Thorburn, Morgan, & Thorburn, 2012).

Synthesis and Antimalarial Activity of Hybrid Derivatives
Research has also focused on the synthesis of hybrid derivatives combining 4-aminoquinoline with other functional groups to enhance antimalarial activity. For instance, hybrid 4-aminoquinoline-1,3,5-triazine derivatives have been synthesized and shown to possess mild to moderate antimalarial activity. These studies indicate the potential of modifying the 4,5,7-trichloroquinoline structure to develop new therapeutic agents with improved efficacy against malaria (Bhat, Singh, Yadav, Kumar, Gahtori, Das, Chetia, Prakash, & Mahanta, 2016).

Safety and Hazards

The safety data sheet for 4,5,7-Trichloroquinoline indicates that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

4,5,7-trichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3N/c10-5-3-7(12)9-6(11)1-2-13-8(9)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFMSYKATMDLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C=C(C2=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346863
Record name 4,5,7-Trichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,7-Trichloroquinoline

CAS RN

23834-01-7
Record name 4,5,7-Trichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23834-01-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

reacting 5,7-dichloro-4-hydoxyquinoline with thionyl chloride in the presence of N,N-dimethylformamide or N,N-diethylformamide to obtain 4,5,7-trichloroquinoline,
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common starting materials and synthetic routes for producing 4,5,7-trichloroquinoline?

A1: 4,5,7-Trichloroquinoline is primarily synthesized using 3,5-dichloroaniline as the starting material. Several synthetic routes have been explored, each with its advantages and limitations:

  • Route 1: Via 5,7-Dichloro-4-hydroxyquinoline: This approach involves synthesizing 5,7-dichloro-4-hydroxyquinoline as an intermediate, which can be further processed with or without dehydroxyation to obtain the final product [].
  • Route 2: Via 2,4,5,7-Tetrachloroquinoline: This method involves the synthesis and subsequent dechlorination of 2,4,5,7-tetrachloroquinoline to yield 4,5,7-trichloroquinoline [].
  • Route 3: Via Quinoline Oxide: This route utilizes oxidation to form quinoline oxide, followed by substitution and reduction to obtain 4,5,7-trichloroquinoline [].
  • Route 4: Using Acrylonitrile: A more recent approach utilizes 3,5-dichloroaniline and acrylonitrile in a three-step process that has been highlighted for its industrial feasibility [].
  • Route 5: Using Ethyl Orthoformate and Cyanoacetic Ester: This four-step synthesis utilizes ethyl orthoformate, cyanoacetic ester, and 3,5-dichloroaniline through condensation, cyclization, hydrolyzation, and chlorination reactions [].

Q2: What is the role of 5,7-dichloro-2,3-dihydroquinolin-4-(1H)-one in the synthesis of 4,5,7-trichloroquinoline?

A2: 5,7-Dichloro-2,3-dihydroquinolin-4-(1H)-one serves as a crucial intermediate in one of the synthetic pathways for producing 4,5,7-trichloroquinoline. This intermediate is synthesized through a reaction between 3,5-dichloroaniline and acrylic acid, followed by cyclization in the presence of polyphosphoric acid []. This specific route highlights the importance of exploring different synthetic pathways to optimize the production of 4,5,7-trichloroquinoline.

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